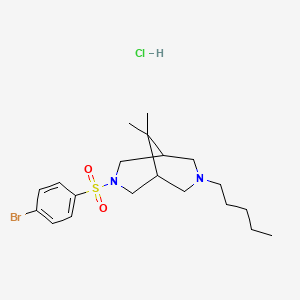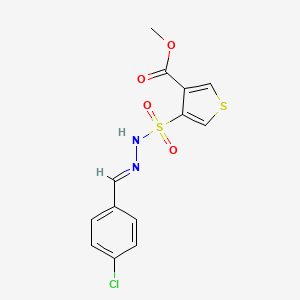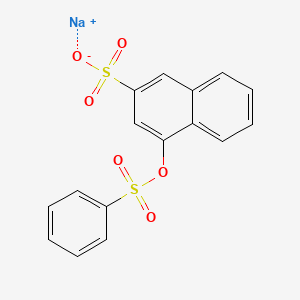
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt is an organic compound that belongs to the class of sulfonic acids. It is characterized by the presence of a phenylsulfonyl group attached to a naphthalene ring, which is further substituted with a sulfonic acid group. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt typically involves the sulfonation of naphthalene followed by the introduction of the phenylsulfonyl group. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve the sulfonation. The phenylsulfonyl group is then introduced through a reaction with phenylsulfonyl chloride under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency. The final product is purified through crystallization or recrystallization techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt involves its ability to act as a strong acid and a nucleophile. The sulfonic acid group can donate protons, while the phenylsulfonyl group can participate in nucleophilic substitution reactions. These properties make it a versatile compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenolsulfonic acid, sodium salt: Similar in structure but lacks the naphthalene ring.
2-Naphthalenesulfonic acid, sodium salt: Similar but lacks the phenylsulfonyl group.
Uniqueness
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt is unique due to the presence of both the phenylsulfonyl and naphthalene groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring strong acidic and nucleophilic characteristics.
Eigenschaften
CAS-Nummer |
61931-70-2 |
|---|---|
Molekularformel |
C16H11NaO6S2 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
sodium;4-(benzenesulfonyloxy)naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H12O6S2.Na/c17-23(18,19)14-10-12-6-4-5-9-15(12)16(11-14)22-24(20,21)13-7-2-1-3-8-13;/h1-11H,(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
GBLPFIPNDGXRGX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC=CC=C32)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


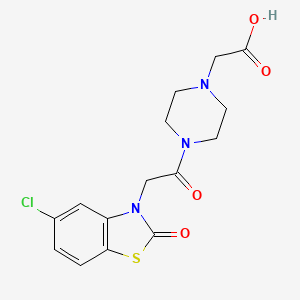
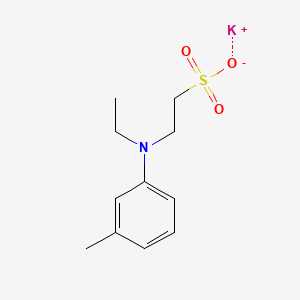

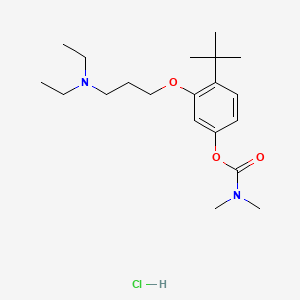




![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)



